BIX 01294 vs. UNC0638: Comparative Cellular H3K9me2 Reduction Potency and Toxicity/Function Ratio
Direct head-to-head comparison demonstrates that UNC0638 exhibits superior cellular potency in reducing H3K9me2 levels in MDA-MB-231 breast cancer cells relative to BIX 01294 [1]. However, BIX 01294 possesses a substantially inferior toxicity/function ratio, indicating a narrower therapeutic window that limits its utility in long-term cell-based assays compared to UNC0638 [2].
| Evidence Dimension | Cellular H3K9me2 reduction |
|---|---|
| Target Compound Data | IC50 = 500 ± 43 nM |
| Comparator Or Baseline | UNC0638: IC50 = 81 ± 9 nM |
| Quantified Difference | 6.2-fold higher potency for UNC0638 |
| Conditions | MDA-MB-231 cells; 48 h exposure; n=3 |
Why This Matters
Users requiring maximal target engagement in cellular models should select UNC0638, whereas BIX 01294's reduced cellular potency may necessitate higher working concentrations, increasing off-target risk.
- [1] Vedadi M, et al. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nat Chem Biol. 2011;7(8):566-574. doi:10.1038/nchembio.599 View Source
- [2] Bioss Antibodies. UNC0638 Datasheet. Product No. bs-66056C. Accessed 2026. View Source
